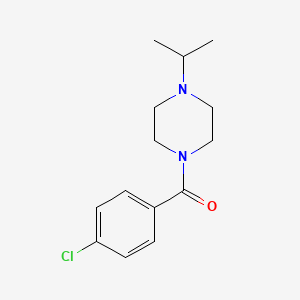
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone, also known as 4-CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway, which is involved in reward, motivation, and addiction. By modulating the activity of this pathway, this compound may have therapeutic effects on neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase dopamine release in the nucleus accumbens, a key region in the mesolimbic pathway. This effect is thought to be mediated by its partial agonist activity at the dopamine D3 receptor. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. These effects suggest that this compound may have neuroprotective properties and could potentially promote neuronal plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments is its high affinity for the dopamine D3 receptor, which allows for selective targeting of this receptor. Additionally, its partial agonist activity may provide a more nuanced modulation of dopamine signaling compared to full agonists or antagonists. However, one limitation is that this compound has not been extensively studied in humans, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for research on (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone. One direction is to further investigate its therapeutic potential for neuropsychiatric disorders such as addiction, depression, and schizophrenia. Another direction is to explore its neuroprotective properties and potential for promoting neuronal plasticity. Additionally, more studies are needed to establish its safety profile and potential side effects in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its high affinity for the dopamine D3 receptor and partial agonist activity make it a promising candidate for the treatment of neuropsychiatric disorders. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile.
Synthesemethoden
The synthesis of (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone involves the reaction of 4-chlorobenzoyl chloride with 4-(propan-2-yl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid. This method has been reported to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been reported to have a high affinity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as addiction, depression, and schizophrenia. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIUYNYQDDNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


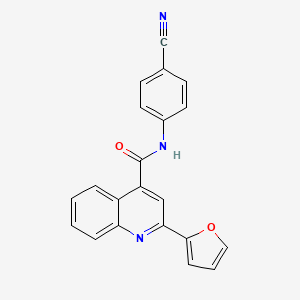
![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
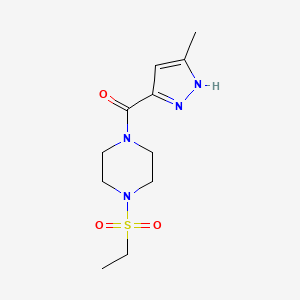
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
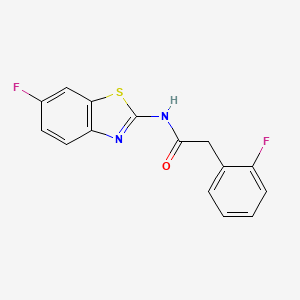
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
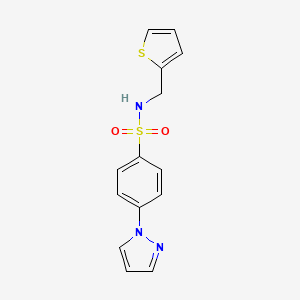
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)